5,6-Dimethoxy-1,3-benzodioxole

Descripción general

Descripción

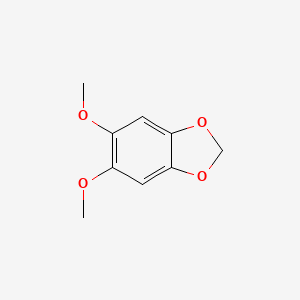

5,6-Dimethoxy-1,3-benzodioxole: is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-benzodioxole, where two methoxy groups are attached to the benzene ring at the 5th and 6th positions. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

From Sesamol:

Starting Material: Sesamol (3,4-methylenedioxyphenol)

Reagents: Methanol, sulfuric acid

Conditions: Sesamol is reacted with methanol in the presence of sulfuric acid to introduce the methoxy groups at the 5th and 6th positions.

Reaction: [ \text{Sesamol} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{5,6-Dimethoxy-1,3-benzodioxole} ]

-

From Catechol:

Starting Material: Catechol (1,2-dihydroxybenzene)

Reagents: Dimethyl sulfate, sodium hydroxide

Conditions: Catechol is methylated using dimethyl sulfate in the presence of sodium hydroxide to form this compound.

Reaction: [ \text{Catechol} + 2 \text{(CH}_3\text{O)}_2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{this compound} ]

Industrial Production Methods:

Industrial production of this compound typically involves the methylation of catechol or sesamol using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Oxidation reactions can be carried out under acidic or basic conditions.

Products: Oxidation of 5,6-dimethoxy-1,3-benzodioxole can lead to the formation of corresponding quinones or carboxylic acids.

-

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Reduction reactions are typically carried out in anhydrous solvents.

Products: Reduction can yield the corresponding dihydro derivatives.

-

Substitution:

Reagents: Halogens, alkyl halides

Conditions: Substitution reactions can be carried out under various conditions depending on the desired product.

Products: Halogenated or alkylated derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substituting Agents: Halogens, alkyl halides

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 5,6-dimethoxy-1,3-benzodioxole varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.

Comparación Con Compuestos Similares

1,3-Benzodioxole: The parent compound without methoxy groups.

4,5-Dimethoxy-1,3-benzodioxole: A similar compound with methoxy groups at different positions.

6,7-Dimethoxy-1,3-benzodioxole: Another isomer with methoxy groups at the 6th and 7th positions.

Uniqueness:

- The specific positioning of the methoxy groups at the 5th and 6th positions in 5,6-dimethoxy-1,3-benzodioxole imparts unique chemical and physical properties, making it distinct from its isomers and other derivatives.

Actividad Biológica

5,6-Dimethoxy-1,3-benzodioxole (C9H10O4) is a compound belonging to the benzodioxole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antitumor, antioxidant, and hepatoprotective properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole ring with two methoxy groups at the 5 and 6 positions. This structural configuration is crucial for its biological activities.

Antitumor Activity

Research indicates that compounds containing the 1,3-benzodioxole ring demonstrate significant antitumor properties. For instance, derivatives of 1,3-benzodioxole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (lung adenocarcinoma) | 12.11 | Induces apoptosis |

| Compound 5 | C6 (rat glioma) | 25.0 | Disrupts mitochondrial membrane potential |

| Compound 10 | MCF-7 (breast cancer) | 47.20 | LDHA inhibition |

These findings suggest that the benzodioxole moiety is essential for inducing apoptosis and inhibiting cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. Studies show that it can scavenge free radicals and reduce oxidative stress markers in various biological systems. The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant capacity .

Hepatoprotective Effects

This compound has shown promise in hepatoprotection , particularly in conditions like hepatitis and liver cirrhosis. A study involving patients with liver diseases demonstrated that treatment with related compounds led to significant reductions in serum liver enzymes (SGOT and SGPT), indicating improved liver function .

Clinical Study Results

| Condition | Treatment Duration | SGOT Reduction (%) | SGPT Reduction (%) |

|---|---|---|---|

| Acute Hepatitis | 4 weeks | Significant (P<0.05) | Significant (P<0.05) |

| Chronic Hepatitis | 4 weeks | Significant (P<0.038) | Not significant (P=0.096) |

| Liver Cirrhosis | 4 weeks | Slow reduction | Slow reduction |

These results suggest that compounds derived from or related to this compound can effectively mitigate liver damage .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Compounds like compound 5 have been shown to increase early and late apoptosis in cancer cells.

- Enzyme Inhibition : The compound's ability to inhibit lactate dehydrogenase (LDHA) is significant for its anticancer effects.

- Oxidative Stress Modulation : The antioxidant activity helps protect cells from oxidative damage, contributing to its hepatoprotective effects .

Propiedades

IUPAC Name |

5,6-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVSOXKFUQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185918 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-12-8 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the basicity of 5,6-Dimethoxy-1,3-benzodioxole derivatives?

A1: While the research doesn't directly investigate this compound itself, it does shed light on the basicity of a closely related compound, 4-amino-5,6-dimethoxy-1,3-benzodioxole. The study found that this particular amino derivative exhibited the weakest basicity among all the amino-1,3-benzodioxoles examined. This suggests that the presence of the 5,6-dimethoxy substituents on the benzodioxole ring might have an electron-withdrawing effect, reducing the electron density on the amino group and consequently decreasing its basicity.

Q2: How does the acidity of this compound-4-carboxylic acid compare to other similar compounds?

A2: The research directly addresses this by comparing the pKa values of various 1,3-benzodioxolecarboxylic acids. Interestingly, this compound-4-carboxylic acid was found to be the strongest acid within the series studied. While the study doesn't delve into the specific reasons for this increased acidity, it suggests that the positioning of the methoxy groups on the aromatic ring likely influences the electron density distribution, making it easier to deprotonate the carboxylic acid group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.